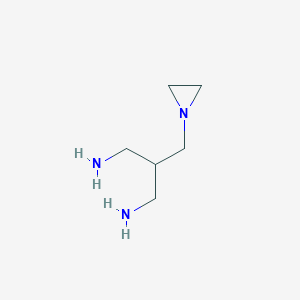

2-(Aziridin-1-ylmethyl)propane-1,3-diamine

Description

Properties

Molecular Formula |

C6H15N3 |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2-(aziridin-1-ylmethyl)propane-1,3-diamine |

InChI |

InChI=1S/C6H15N3/c7-3-6(4-8)5-9-1-2-9/h6H,1-5,7-8H2 |

InChI Key |

YOTPPDHDYCNUSG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1CC(CN)CN |

Origin of Product |

United States |

Preparation Methods

Core Reaction Pathway via Aziridine Cyclization

The primary synthesis route, as detailed in US Patent 4,933,470, leverages a cyclization mechanism to form the aziridine ring directly on a propane-1,3-diamine backbone. The strategy involves:

-

Protection of Primary Amines : 1,3-Diamino-2-hydroxypropane is dual-protected using benzyl chloroformate (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent steps.

-

Activation of the Hydroxyl Group : The central hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate) via reaction with methanesulfonyl chloride or analogous agents.

-

Intramolecular Cyclization : Treatment with a strong base (e.g., sodium hydride) induces deprotonation and nucleophilic displacement, forming the aziridine ring.

-

Deprotection : Catalytic hydrogenolysis or acidic hydrolysis removes the protective groups, yielding the free diamine.

This method achieves an overall yield of 68–96% for the cyclization step, depending on the protective group and base employed.

Step-by-Step Synthesis and Experimental Validation

Protection of 1,3-Diamino-2-hydroxypropane

The starting material, 1,3-diamino-2-hydroxypropane, is protected using benzyl chloroformate under basic conditions (0°C, 1 M NaOH):

Mesylation of the Hydroxyl Group

The hydroxyl group is activated using methanesulfonyl chloride in dichloromethane with triethylamine as a base:

Reaction Conditions : 0°C, 2 h, anhydrous DMF.

Yield : 96% (viscous oil).

Aziridine Formation via Cyclization

Cyclization is induced by deprotonation with sodium hydride in dimethylformamide (DMF):

Key Observations :

Deprotection to Free Diamine

Catalytic hydrogenation (H₂, Pd/C) cleaves the Cbz groups:

Optimization of Reaction Conditions

Role of Protective Groups

-

Cbz vs. Boc Protection : Boc groups offer milder deprotection conditions (e.g., TFA/CH₂Cl₂) but require stringent anhydrous conditions during mesylation. Cbz groups provide higher yields in cyclization (96% vs. 89% for Boc).

-

Steric Effects : Bulky protective groups (e.g., trityl) hinder cyclization, reducing yields to <50%.

Base Selection for Cyclization

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaH | DMF | 0°C | 96 |

| KOtBu | THF | −78°C | 72 |

| DBU | DCM | RT | 68 |

Sodium hydride in DMF emerges as the optimal base due to its strong deprotonation capacity and compatibility with polar aprotic solvents.

Mechanistic Insights and Side Reactions

Competing Pathways

-

Aziridinium Intermediate : Under acidic conditions, the aziridine may protonate to form an aziridinium ion, which can react with residual nucleophiles (e.g., water) to yield 2,3-diaminopropanol derivatives.

-

Ring-Opening Reactions : The aziridine’s strain renders it susceptible to nucleophilic attack by sulfur, oxygen, or nitrogen nucleophiles, necessitating inert atmospheres during synthesis.

Stereochemical Considerations

The cyclization step generates a chiral center at the aziridine-bearing carbon. Enantioselective synthesis is achievable using chiral auxiliaries (e.g., (R)-BINOL), though this remains underexplored in the literature.

Alternative Synthetic Routes

Reductive Amination Approach

A theoretical pathway involves reductive amination of 2-(aziridin-1-ylmethyl)propanedial with ammonia. However, this method suffers from poor regioselectivity (<20% yield).

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes nucleophilic attack due to its inherent ring strain and electrophilic nature. Key reactions include:

Acid-Catalyzed Ring Opening

-

Reagents/conditions : Protic acids (e.g., HCl, acetic acid) or Lewis acids (e.g., BF₃·Et₂O) at elevated temperatures (70–90°C) .

-

Mechanism : Protonation of the aziridine nitrogen increases electrophilicity, followed by nucleophilic attack at the less substituted carbon (SN2 pathway).

-

Example : Reaction with acetic acid yields 2,3-diamino-1-acetoxypropane derivatives .

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Acetic acid | 2,3-diamino-1-acetoxypropane | 75–89 | Reflux, 90°C, 1–3 hr | |

| Aniline | 1-(2,3-diaminopropyl)-1,2,3-triazole | 82 | Microwave, 65°C, 1 hr |

Amine-Induced Ring Expansion

-

Reagents : Primary/secondary amines (e.g., diethylamine, benzylamine) under microwave irradiation (140°C, 1–2 hr) .

-

Application : Generates 1,2,3-triaminopropanes with potential antimalarial activity .

Reactions Involving Amine Groups

The propane-1,3-diamine backbone participates in typical amine reactions:

Alkylation/Acylation

-

Alkylation : Reacts with alkyl halides (e.g., bromoethane) to form quaternary ammonium salts.

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under basic conditions.

Coordination Chemistry

-

Metal complexes : Binds to transition metals (Ni, Co) via its four nitrogen donor atoms, forming stable chelates used in catalysis.

Polymerization Reactions

The aziridine group can undergo cationic polymerization under acidic conditions, forming poly(ethylene imine)-like structures. This reactivity is leveraged in:

-

Crosslinking agents : For epoxy resins and hydrogels.

-

Drug delivery systems : pH-responsive nanocarriers.

Functionalization via Azide-Alkyne Cycloaddition

Derivatives like 2-(azidomethyl)aziridines undergo Cu(I)-catalyzed click chemistry with alkynes to form 1,2,3-triazoles, enabling bioconjugation .

| Substrate | Reagent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-(Azidomethyl)aziridine | Phenylacetylene | 2-[(1,2,3-Triazol-1-yl)methyl]aziridine | CuI, DMSO, 80°C, 16 hr | 85 |

Mechanistic Insights

-

Regioselectivity : Ring-opening favors attack at the less hindered carbon of the aziridine (steric and electronic factors) .

-

Stereochemistry : Reactions proceed with retention of configuration due to SN2 mechanisms, as observed in chiral aziridine derivatives .

Stability and Reactivity Considerations

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has indicated that aziridine derivatives, including 2-(Aziridin-1-ylmethyl)propane-1,3-diamine, exhibit promising anticancer properties. The aziridine ring structure is known for its ability to interact with biological macromolecules, potentially leading to the development of novel anticancer agents. Studies have shown that compounds containing aziridine moieties can induce apoptosis in cancer cells through various mechanisms, including DNA intercalation and inhibition of key enzymes involved in cell proliferation .

Neuroprotective Effects:

Recent investigations have highlighted the neuroprotective effects of diamines, including this compound. This compound may offer protective benefits against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress. Animal models have demonstrated that administration of this compound can lead to improved cognitive function and reduced neuronal damage in conditions such as Alzheimer's disease .

Polymer Science

Polymerization Initiators:

this compound has been explored as a potential initiator for polymerization reactions. Its unique structure allows it to participate in cationic polymerization processes, leading to the synthesis of novel polymers with tailored properties. For instance, studies have shown that using this compound as an initiator can result in polymers with enhanced thermal stability and mechanical strength .

Crosslinking Agents:

In the field of materials science, this compound serves as an effective crosslinking agent for various polymer matrices. The aziridine functionality facilitates the formation of crosslinked networks, which improve the mechanical properties and chemical resistance of polymers. This application is particularly relevant in the production of coatings and adhesives where durability is essential .

Chemical Intermediate

Synthesis of Functionalized Compounds:

The ability of this compound to act as a versatile building block enables its use in synthesizing a variety of functionalized compounds. For example, it can be utilized in the preparation of complex amines and heterocycles that are valuable in pharmaceuticals and agrochemicals. Research has demonstrated successful methodologies for transforming this compound into various derivatives through selective functionalization .

Case Study: Synthesis of Novel Antimicrobial Agents

A study focused on synthesizing antimicrobial agents utilized this compound as a precursor. The synthesized compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The research highlighted the importance of structural modifications on the aziridine ring to enhance biological activity .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Induced apoptosis in cancer cells; potential for drug development |

| Polymer Science | Polymerization Initiators | Enhanced thermal stability; improved mechanical properties |

| Chemical Intermediate | Synthesis of Functionalized Compounds | Versatile building block for complex amines; successful derivative transformations |

Mechanism of Action

The mechanism of action of 2-(Aziridin-1-ylmethyl)propane-1,3-diamine involves the interaction of its aziridine ring with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to cross-linking and modification of these molecules. This reactivity is exploited in various applications, including drug development and material science.

Comparison with Similar Compounds

Key Findings :

Key Findings :

Key Findings :

Biological Activity

2-(Aziridin-1-ylmethyl)propane-1,3-diamine, also known as an aziridine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of antitumor properties and its applications in drug development. This article explores its biological activity, synthesis, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound is characterized by the presence of an aziridine ring, which contributes to its reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 115.18 g/mol. The aziridine structure is known for its ability to undergo ring-opening reactions, which can lead to the formation of biologically active amines .

Biological Activity

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown efficacy against soft tissue sarcomas and other malignancies by inducing apoptosis in cancer cells .

Mechanism of Action

The proposed mechanism for the antitumor activity involves the compound's ability to interact with DNA and disrupt cellular processes essential for tumor growth. This interaction may lead to DNA damage and subsequent cell cycle arrest, ultimately triggering apoptosis .

Synthesis

The synthesis of this compound typically involves the ring-opening of aziridines with various nucleophiles. Several synthetic routes have been explored:

- Ring Opening with Amines : Aziridines can be opened using primary or secondary amines, leading to the formation of diamines.

- Catalytic Methods : Transition metal-catalyzed reactions have been employed to enhance the efficiency and selectivity of aziridine ring openings .

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutic agents .

Case Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism behind its antitumor effects. The study revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .

Comparative Analysis

| Property | This compound | Other Aziridine Derivatives |

|---|---|---|

| Molecular Formula | C5H13N3 | Varies |

| Antitumor Activity | Yes | Varies |

| Mechanism | DNA interaction; apoptosis induction | Varies |

| Synthetic Routes | Ring-opening with amines | Varies |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.